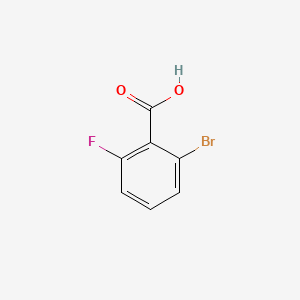

2-Bromo-6-fluorobenzoic acid

Descripción

Significance of Aryl Halides in Chemical Synthesis and Medicinal Chemistry

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in both chemical synthesis and medicinal chemistry. iitk.ac.infiveable.me Their carbon-halogen bond provides a reactive handle for a multitude of transformations, most notably in cross-coupling reactions. chemistrylearner.com Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings, which forge new carbon-carbon and carbon-heteroatom bonds, heavily rely on aryl halides as substrates. fiveable.me This capability has revolutionized the construction of complex molecular architectures, including those found in many pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.inenamine.net

In medicinal chemistry, the incorporation of aryl halides into drug candidates can significantly modulate their pharmacological profiles. enamine.net Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. chemistrylearner.com This makes aryl halides a common feature in the structures of numerous marketed drugs.

Overview of Benzoic Acid Derivatives as Versatile Intermediates

Benzoic acid and its derivatives are a cornerstone of organic synthesis, valued for their ready availability, stability, and the versatile reactivity of the carboxylic acid group. ontosight.aicymitquimica.com This functional group can be readily converted into a wide array of other functionalities, including esters, amides, acid chlorides, and alcohols. ontosight.ai Furthermore, the aromatic ring of benzoic acid can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. ontosight.ai This dual reactivity makes benzoic acid derivatives highly adaptable intermediates for the synthesis of a diverse range of products, from pharmaceuticals and dyes to polymers and agrochemicals. ontosight.aicymitquimica.com

Unique Reactivity Profiles Conferred by Ortho-Substituted Halogens in Benzoic Acids

The presence of a halogen atom at the ortho position (adjacent to the carboxylic acid group) in a benzoic acid molecule introduces a unique set of steric and electronic effects that significantly influence its reactivity. This "ortho effect" can lead to enhanced acidity compared to the unsubstituted benzoic acid. vaia.comtestbook.com The steric bulk of the ortho-halogen can force the carboxylic acid group out of the plane of the aromatic ring, which inhibits resonance between the carboxyl group and the ring. stackexchange.comcdnsciencepub.com This destabilizes the neutral acid to a greater extent than the conjugate base, thereby increasing the acidity.

Furthermore, the electron-withdrawing inductive effect of the halogen atom helps to stabilize the negative charge of the carboxylate anion, further contributing to increased acidity. stackexchange.com This unique reactivity makes ortho-halo-substituted benzoic acids valuable precursors in various synthetic transformations.

Historical Context and Evolution of Research on 2-Bromo-6-fluorobenzoic Acid

While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and application of halogenated organic compounds. Research into this specific molecule has been driven by its utility as a key intermediate in the synthesis of more complex and often biologically active molecules. google.comgoogle.com Early investigations likely focused on establishing reliable synthetic routes and characterizing its fundamental chemical properties.

In more recent years, research has pivoted towards its application in the synthesis of novel pharmaceutical agents, particularly in the fields of oncology and virology. google.com For instance, it has been utilized in the synthesis of compounds designed to inhibit PI3 kinase activity for potential anticancer treatments and in the creation of hydrophilic boron-containing compounds with antiviral properties. google.comgoogle.com The ongoing exploration of its reactivity and potential applications underscores its importance as a valuable building block in modern drug discovery and development.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAZJVAIZVUWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307156 | |

| Record name | 2-BROMO-6-FLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252-37-1 | |

| Record name | 2252-37-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-BROMO-6-FLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Fluorobenzoic Acid and Its Precursors

Established Retrosynthetic Analyses

Retrosynthetic analysis of 2-bromo-6-fluorobenzoic acid reveals several potential disconnection points, leading to more readily available starting materials. A common strategy involves the disconnection of the carboxyl and bromo groups. This suggests precursors such as 2-bromo-6-fluorobenzonitrile (B1362393) or 1-bromo-3-fluorobenzene (B1666201). google.com Another approach considers the disconnection of the bromine and fluorine atoms, which points towards precursors like 2-aminobenzoic acid derivatives that can undergo diazotization and halogenation reactions.

Other documented retrosynthetic pathways include:

Grignard Reaction: Utilizing 1,2-dibromo-6-fluorobenzene to form a Grignard reagent, which is then carboxylated using dry ice. google.comgoogle.com

Directed Ortho-metalation: Starting from 1-bromo-3-fluorobenzene, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by carboxylation with dry ice can yield the target molecule. google.comgoogle.com

Classical Synthetic Routes

A prevalent and well-documented method for synthesizing this compound involves a multi-step sequence starting from o-fluorobenzonitrile. chemicalbook.comgoogle.comgoogle.com This pathway includes nitration, nitro group reduction, regioselective bromination, diazotization with deamination, and finally, hydrolysis of the nitrile. chemicalbook.comgoogle.com

Multi-Step Synthesis from Substituted Benzonitriles (e.g., o-Fluorobenzonitrile)

The initial step involves the nitration of o-fluorobenzonitrile. This is typically carried out using a nitrating agent such as potassium nitrate (B79036) in the presence of concentrated sulfuric acid. google.com The reaction temperature is a critical parameter to control the regioselectivity and prevent over-nitration. For instance, maintaining the temperature at approximately -5°C to 10°C can lead to the formation of 2-fluoro-5-nitrobenzonitrile (B100134) with yields ranging from 77.7% to 83.7%. google.com

Following nitration, the resulting nitro-intermediate, 2-fluoro-5-nitrobenzonitrile, is reduced to the corresponding amine. google.com A common method for this reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid, or with ammonium (B1175870) chloride. This step converts the nitro group into an amino group, yielding 5-amino-2-fluorobenzonitrile.

Table 1: Nitration of o-Fluorobenzonitrile

| Reactants | Conditions | Product | Yield |

|---|

The subsequent step is the regioselective bromination of the amino-fluorobenzonitrile intermediate. The directing effects of the amino and fluoro substituents guide the incoming electrophile. The bromination of 2-fluoroaniline (B146934) derivatives often occurs at the para-position relative to the activating amino group. beilstein-journals.orgtandfonline.comgoogle.com

Common brominating agents include N-Bromosuccinimide (NBS) and bromine in the presence of a Lewis acid. The use of NBS in a solvent like ethanol (B145695) at a controlled temperature of -5 to 5°C has been shown to be effective for the bromination of 2-fluoro-5-aminobenzonitrile, leading to the formation of 2-bromo-3-amino-6-fluorobenzonitrile (B2376208) with yields between 79.5% and 86.5%. Alternatively, copper(II) bromide in an ionic liquid can also be used for the para-bromination of aniline (B41778) analogues. beilstein-journals.orgresearchgate.net

Table 2: Regioselective Bromination of 2-Fluoro-5-aminobenzonitrile

| Reactant | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Fluoro-5-aminobenzonitrile | N-Bromosuccinimide (NBS) | Ethanol, -5 to 5°C | 3-Bromo-2-fluoro-5-aminobenzonitrile | 79.5% - 86.5% |

The amino group of the brominated intermediate is then removed via a two-step process: diazotization followed by deamination. Diazotization is achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures (0-10°C). google.comgoogle.com This forms an unstable diazonium salt. organic-chemistry.org

The subsequent deamination, or removal of the diazo group, can be accomplished using a reducing agent. researchgate.netgoogle.com A common reagent for this transformation is sodium hypophosphite in the presence of a copper(II) sulfate (B86663) catalyst. google.comgoogle.com The temperature is carefully controlled during this step to prevent side reactions. google.com This sequence effectively replaces the amino group with a hydrogen atom, leading to the formation of 2-bromo-6-fluorobenzonitrile.

Table 3: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 2252-37-1 | C₇H₄BrFO₂ |

| o-Fluorobenzonitrile | 394-47-8 | C₇H₄FN |

| 2-Fluoro-5-nitrobenzonitrile | 393-44-2 | C₇H₃FN₂O₂ |

| 5-Amino-2-fluorobenzonitrile | 64030-46-8 | C₇H₅FN₂ |

| 3-Bromo-2-fluoro-5-aminobenzonitrile | Not Available | C₇H₄BrFN₂ |

| 2-Bromo-6-fluorobenzonitrile | 79544-27-7 | C₇H₃BrFN |

| 1-Bromo-3-fluorobenzene | 1073-06-9 | C₆H₄BrF |

| 1,2-Dibromo-6-fluorobenzene | 213989-83-0 | C₆H₃Br₂F |

| Lithium diisopropylamide | 4111-54-0 | C₆H₁₄LiN |

| Potassium nitrate | 7757-79-1 | KNO₃ |

| Sulfuric acid | 7664-93-9 | H₂SO₄ |

| Iron | 7439-89-6 | Fe |

| Ammonium chloride | 12125-02-9 | NH₄Cl |

| N-Bromosuccinimide | 128-08-5 | C₄H₄BrNO₂ |

| Copper(II) bromide | 7789-45-9 | CuBr₂ |

| Sodium nitrite | 7632-00-0 | NaNO₂ |

| Sodium hypophosphite | 7681-53-0 | NaH₂PO₂ |

| Copper(II) sulfate | 7758-98-7 | CuSO₄ |

Grignard Reagent-Mediated Syntheses

The Grignard reaction provides a classic and effective method for the formation of carbon-carbon bonds, proving useful in the synthesis of this compound. This pathway involves the creation of an organomagnesium compound which then acts as a nucleophile.

A common precursor for this synthesis is a dibromoarene, specifically 1,2-dibromo-3-fluorobenzene (B108855). google.comgoogle.com The strategy leverages the differential reactivity of the bromine atoms on the aromatic ring to selectively form a Grignard reagent. In this process, a halogen-metal exchange occurs where one of the bromine atoms is replaced by a magnesium-halide group. The synthesis involves dissolving 1,2-dibromo-3-fluorobenzene in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF), and treating it with a pre-formed Grignard reagent like isopropylmagnesium chloride. google.comgoogle.com This leads to the formation of the desired organomagnesium intermediate, poised for subsequent carboxylation.

The success of the Grignard synthesis hinges on carefully controlled reaction conditions to maximize yield and minimize side products. researchgate.net Key parameters include temperature, solvent, and the nature of the Grignard reagent itself. For the synthesis of this compound from 1,2-dibromo-3-fluorobenzene, the reaction is typically conducted at cryogenic temperatures, specifically around -40°C. google.comgoogle.com This low temperature is crucial for controlling the exothermic reaction and preventing undesired side reactions, such as coupling of the Grignard reagent. The choice of solvent, typically an ether like THF, is essential as it solvates the magnesium center, stabilizing the Grignard reagent. researchgate.net After the formation of the organometallic intermediate, it is quenched with an electrophile, solid carbon dioxide (dry ice), which introduces the carboxylic acid moiety. google.comgoogle.com Subsequent hydrolysis with an acid workup yields the final product, this compound. google.com

Table 1: Grignard Synthesis Reaction Parameters

| Parameter | Condition | Source |

| Precursor | 1,2-Dibromo-3-fluorobenzene | google.com, google.com |

| Reagent | Isopropylmagnesium chloride | google.com, google.com |

| Solvent | Tetrahydrofuran (THF) | google.com, google.com |

| Temperature | -40°C | google.com, google.com |

| Electrophile | Dry Ice (Solid CO₂) | google.com, google.com |

| Final Step | Hydrolysis | google.com |

Lithiation-Carboxylation Sequences

An alternative and powerful method for synthesizing this compound is through a directed ortho-metalation (DoM) strategy, which involves a lithiation-carboxylation sequence. This approach offers high regioselectivity based on the directing effects of substituents on the aromatic ring. unblog.fr

This synthetic route utilizes 1-bromo-3-fluorobenzene as the starting material. google.com The key step is the regioselective deprotonation of the aromatic ring using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose. google.com The fluorine atom, being a strong ortho-directing group, guides the deprotonation to the C2 position, between the fluorine and bromine atoms. The reaction is performed in an inert solvent like tetrahydrofuran at very low temperatures, typically -78°C, to ensure kinetic control and prevent isomerization or degradation of the highly reactive organolithium intermediate. google.comunblog.fr

Once the aryllithium intermediate is formed, it is immediately trapped with a suitable electrophile to install the carboxyl group. Solid carbon dioxide, or dry ice, serves as an efficient and readily available C1 source for this carboxylation step. google.commq.edu.au The nucleophilic aryllithium species attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. The reaction is allowed to warm to room temperature before an aqueous acidic workup, which protonates the carboxylate to furnish the final this compound product. google.com This trapping process is generally high-yielding and is a standard method for converting organolithium compounds into carboxylic acids. mq.edu.au

Table 2: Lithiation-Carboxylation Reaction Parameters

| Parameter | Condition | Source |

| Precursor | 1-Bromo-3-fluorobenzene | google.com |

| Base | Lithium diisopropylamide (LDA) | google.com |

| Solvent | Tetrahydrofuran (THF) | google.com |

| Temperature | -78°C | google.com |

| Electrophile | Dry Ice (Solid CO₂) | google.com |

| Reaction Time | 1 hour for lithiation, 2 hours for carboxylation | google.com |

Modern and Emerging Synthetic Approaches

Emerging fields of organic synthesis offer potential future pathways. Modern carboxylation techniques are being developed that utilize carbon dioxide under catalytic conditions, which could provide more sustainable and efficient alternatives. diva-portal.org These methods include photoredox and electrochemical catalysis, which can generate reactive carbanionic species from various precursors for subsequent reaction with CO₂. diva-portal.org Furthermore, transition-metal-catalyzed C-H activation and functionalization represent a frontier in synthetic chemistry. rsc.org A hypothetical future approach could involve the direct, regioselective C-H carboxylation of a simpler precursor like 1-bromo-3-fluorobenzene, bypassing the need for stoichiometric organometallic intermediates and offering a more atom-economical route.

Oxidative Transformations of Halogenated Toluene (B28343) Derivatives

The oxidation of a methyl group on a halogenated toluene ring is a direct route to the corresponding benzoic acid. For instance, 2-bromo-6-fluorotoluene (B73676) serves as a direct precursor to this compound. chemicalbook.comnih.gov The oxidation of nuclear-halogenated toluenes can be carried out in the liquid phase using oxygen or an oxygen-containing gas. google.com This process typically employs acetic acid as a solvent and is catalyzed by soluble cobalt and/or manganese compounds in the presence of a bromide ion source at elevated temperatures and pressures. google.com

Another two-step approach involves the initial benzylic bromination of the toluene derivative, followed by oxidation of the resulting benzyl (B1604629) bromide. The preparation of 2-bromo-6-fluorobenzaldehyde (B104081) from 2-bromo-6-fluorotoluene proceeds via the formation of 2-bromo-6-fluorobenzyl bromide. google.comgoogle.com This intermediate is then subjected to a Kornblum oxidation to yield the aldehyde, which can be further oxidized to the desired carboxylic acid. google.comgoogle.com Systems such as hydrogen peroxide in combination with hydrogen bromide (H₂O₂–HBr) under illumination have been shown to be effective for the selective monobromination of toluene derivatives at the benzyl position. researchgate.net Additionally, biochemical routes using denitrifying bacteria, such as certain Pseudomonas species, have demonstrated the capability to oxidize halogenated toluenes to their corresponding benzoate (B1203000) derivatives under anaerobic conditions. nih.gov

Analogous Sandmeyer Reactions for Related Halogenated Systems

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert primary aryl amines into aryl halides via the formation of a diazonium salt intermediate, typically catalyzed by copper(I) salts. wikipedia.orggeeksforgeeks.orgbyjus.commasterorganicchemistry.com This transformation is particularly valuable for producing substitution patterns that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org The classic Sandmeyer reaction involves the use of copper(I) chloride (CuCl) or copper(I) bromide (CuBr) to install chloro or bromo substituents, respectively. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, a Sandmeyer-type reaction is a key step in a documented multi-step pathway starting from o-fluorobenzonitrile. google.comgoogle.com After several transformations to produce 2-bromo-3-amino-6-fluorobenzonitrile, the amino group is converted to a diazonium salt. google.com This intermediate then undergoes a deamination (replacement of the diazo group with hydrogen) and hydrolysis of the nitrile group to form the carboxylic acid. google.comgoogle.com This specific diazotization-deamination step is facilitated by reagents like sodium hypophosphite in the presence of a copper catalyst. google.com Modern advancements have also led to the development of electrochemical Sandmeyer reactions, which use electricity as the driving force and simple, inexpensive halogen sources, potentially offering a more sustainable approach. pku.edu.cnnih.gov

Optimization of Reaction Conditions and Synthetic Efficiency

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction parameters. A patented method starting from o-fluorobenzonitrile highlights the importance of precise control over each step to maximize yield and purity. google.comgoogle.com The process, which involves nitration, reduction, bromination, diazotization, deamination, and hydrolysis, achieved a final product purity of 98.8% with a total process yield of 16.9%. google.comgoogle.com

Key optimizations in this multi-step synthesis include the nitration and the diazotization deamination steps. For the initial nitration of o-fluorobenzonitrile, the reaction temperature and the ratio of reagents were found to be critical. The optimal conditions were determined to be a temperature range of -2 to 2 °C, with a molar ratio of concentrated sulfuric acid to o-fluorobenzonitrile of 11.3:1. google.comgoogle.com In the later stages, the temperature for the diazotization deamination and hydrolysis reaction was controlled between 50 and 60 °C to ensure efficient conversion. google.com

The following table summarizes the optimized conditions for the nitration step as described in the patent literature.

| Parameter | Range Studied | Optimal Condition | Reference |

| Reaction Temperature | -5 to 20 °C | -2 to 2 °C | google.comgoogle.com |

| Molar Ratio (H₂SO₄ : o-fluorobenzonitrile) | 5.0:1 to 15.0:1 | 11.3:1 | google.comgoogle.com |

| Molar Ratio (Nitrating Agent : o-fluorobenzonitrile) | 1.0:1 to 1.1:1 | 1.0:1 to 1.05:1 | google.com |

Considerations for Scalability in Academic and Industrial Contexts

Safety is a paramount concern in industrial chemistry. For example, while the Curtius rearrangement of this compound could theoretically produce 2-bromo-6-fluoroaniline, this pathway would likely involve the use of sodium azide (B81097). google.com Sodium azide is an explosive and hazardous material, making its use in large-scale industrial production unfavorable. google.com Therefore, synthetic routes that avoid such dangerous reagents are preferred for scalable applications.

Modern chemical engineering technologies offer solutions to scalability challenges. Flow chemistry, for instance, allows for the safe handling of hazardous intermediates and reactions by maintaining small reaction volumes at any given time. The carbonylation of sterically hindered ortho-substituted iodoarenes, a reaction type relevant to benzoic acid synthesis, has been successfully scaled up using a flow reactor, demonstrating the robustness of this approach. beilstein-journals.org A scale-up synthesis of 2-chloro-4-fluorobenzoic acid using flow chemistry reliably produced 1.19 g/h of the product in an 85% isolated yield. beilstein-journals.org Similarly, electrochemical versions of the Sandmeyer reaction have been demonstrated on a multigram scale using inexpensive graphite (B72142) electrodes, indicating their viability for practical, large-scale synthesis of aryl halides and related compounds. pku.edu.cnnih.gov These advanced methodologies represent promising avenues for the efficient, safe, and scalable production of this compound and its derivatives.

Reactivity and Mechanistic Investigations of 2 Bromo 6 Fluorobenzoic Acid

Directed Ortho Metalation (DoM) Studies

Directed ortho metalation is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to facilitate the deprotonation of the ortho-position by an organolithium reagent. This allows for the regioselective introduction of electrophiles. wikipedia.org The carboxylic acid group, once deprotonated to the carboxylate, can act as a moderate DMG. researchgate.netorganic-chemistry.org

Regioselectivity and Ortho-Directing Group Effects of the Carboxylic Acid Moiety

The carboxylate group plays a crucial role in directing the regioselectivity of metalation. In many benzoic acid derivatives, treatment with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.orgacs.org This is attributed to the formation of a chelated intermediate where the lithium cation is coordinated by both the carboxylate and the deprotonated ortho-carbon.

The effectiveness of the carboxylic acid as a DMG has been established through intramolecular competition experiments. researchgate.net It has been shown to be of intermediate capacity in directing metalation when compared to other functional groups. researchgate.net For instance, in meta-substituted benzoic acids containing chloro or fluoro groups, a complimentary directing effect is observed, leading to metalation at the position flanked by both substituents. researchgate.net

Influence of Halogen Substituents on Metalation Preferences

The presence and nature of halogen substituents on the benzoic acid ring significantly influence the site of metalation. This is due to a combination of inductive effects, which modify the acidity of adjacent protons, and steric effects.

Fluorine is a highly effective ortho-directing group in aromatic metalation reactions. researchgate.net Its strong inductive electron-withdrawing effect increases the acidity of the neighboring C-H bonds, making them more susceptible to deprotonation. nih.gov Studies have shown that an ortho-fluorine substituent can significantly lower the pKa of the adjacent proton. nih.gov

In the context of 2-halobenzoic acids, the behavior of fluorine is distinct from that of chlorine and bromine. When 2-fluorobenzoic acid is treated with lithium 2,2,6,6-tetramethylpiperidide (LTMP), deprotonation occurs at the C-3 position, which is ortho to the fluorine atom. unblog.fracs.org This contrasts with 2-chloro- and 2-bromobenzoic acids, where metalation occurs at the C-6 position, adjacent to the carboxylate. unblog.fracs.org This highlights the powerful directing ability of the fluorine atom, which overrides the directing effect of the carboxylate group under these conditions.

The regioselectivity can also be influenced by the choice of the organolithium reagent. While LTMP favors deprotonation ortho to fluorine in 2-fluorobenzoic acid, other bases might lead to different outcomes.

Unlike fluorine, which primarily exerts its influence through a strong inductive effect on adjacent positions, bromine can exhibit a long-range acidifying effect. chimia.chnih.govresearchgate.net This is attributed to its ability to modify the π-electron density of the aromatic ring through σ/π coupling, making it a good long-range electron attractor. chimia.ch This property can influence the regioselectivity of deprotonation at positions remote from the bromine substituent. chimia.chnih.govresearchgate.net

In the specific case of 2-bromo-6-fluorobenzoic acid, the interplay between the ortho-directing effects of the fluorine and carboxylate groups and the potential long-range electronic influence of the bromine atom creates a complex system for predicting the site of metalation. The outcome of a DoM reaction on this substrate would depend heavily on the reaction conditions, particularly the choice of the organolithium base and the temperature.

Mechanistic Elucidation of Deprotonation Pathways

The mechanism of deprotonation in DoM reactions involves the coordination of the organolithium reagent to the directing group, followed by the abstraction of an ortho-proton. wikipedia.org

The choice of the organolithium reagent is critical in determining the regioselectivity and efficiency of the metalation. nih.gov Sterically hindered bases like LDA or LTMP can exhibit different selectivities compared to alkyllithiums like n-BuLi or s-BuLi. researchgate.netunblog.fracs.org For example, the reaction of 2-halobenzoic acids with LTMP demonstrates a clear divergence in deprotonation sites based on the halogen present. unblog.fracs.org

Chiral auxiliaries can be employed to achieve enantioselective DoM reactions. researcher.lifenih.gov These auxiliaries, often attached to the directing group, can create a chiral environment around the reaction center, leading to the preferential formation of one enantiomer of the product. While not specifically detailed for this compound in the provided context, the use of chiral auxiliaries is a well-established strategy in the enantioselective functionalization of aromatic compounds via DoM. researcher.lifenih.gov

Data Tables

Table 1: Regioselectivity of Deprotonation in 2-Halobenzoic Acids with LTMP

| Substrate | Position of Deprotonation | Reference |

| 2-Fluorobenzoic acid | C-3 (ortho to F) | unblog.fracs.org |

| 2-Chlorobenzoic acid | C-6 (ortho to COOH) | unblog.fracs.org |

| 2-Bromobenzoic acid | C-6 (ortho to COOH) | unblog.fracs.org |

Trapping Experiments with Electrophiles

The reactivity of this compound can be profoundly influenced by the use of strong bases, which generate highly reactive anionic intermediates. Treatment with organolithium reagents or strong non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can lead to metalation (deprotonation) or halogen-metal exchange. The resulting aryllithium species is typically unstable and is generated in situ at low temperatures before being quenched or "trapped" with a suitable electrophile.

This strategy allows for the regioselective introduction of various functional groups onto the aromatic ring. Studies on closely related 2-halobenzoic acids demonstrate that lithiation often occurs at the position ortho to the carboxylate group. wikipedia.org This is attributed to the directing and stabilizing effect of the carboxylate, a phenomenon known as complex-induced proximity effect (CIPE). wikipedia.org The resulting dianion can then be trapped by electrophiles such as chlorotrimethylsilane. wikipedia.org In the specific case of this compound, halogen-metal exchange at the more labile carbon-bromine bond is also a highly probable pathway, yielding a 6-fluoro-2-lithiobenzoic acid intermediate. This species can subsequently be trapped by a range of electrophiles, including but not limited to aldehydes, ketones, and carbon dioxide, to introduce new substituents at the C2 position. researchgate.net

If the aryllithium intermediate is not intercepted by an external electrophile, it may undergo further reactions, such as elimination of lithium bromide to form a reactive benzyne (B1209423) intermediate. wikipedia.org Therefore, trapping experiments are crucial both for synthetic purposes and for mechanistically distinguishing between anionic and benzyne-mediated reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Halogenated benzoic acids, including this compound, are activated substrates for nucleophilic aromatic substitution (SNAr). The reactivity of the aryl halides is enhanced by the presence of electron-withdrawing groups on the aromatic ring. In this compound, the carboxylic acid group, along with the inductive effects of the bromine and fluorine atoms, lowers the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.

The fluorine atom, being the most electronegative halogen, is typically a better leaving group than bromine in SNAr reactions when activated by an ortho or para electron-withdrawing group. Research has demonstrated the successful SNAr of this compound with amine nucleophiles. For instance, the reaction with 2,6-dimethyl-4-fluoroaniline in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) proceeds via displacement of the fluorine atom, yielding the corresponding 2-bromo-6-arylaminobenzoic acid in high yield. rsc.org This highlights the utility of the C-F bond in this substrate for SNAr transformations.

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

| This compound | 2,6-Dimethyl-4-fluoroaniline | LiHMDS | 2-Bromo-6-[(4'-fluoro-2',6'-dimethylphenyl)amino]benzoic acid | 95% | rsc.org |

In reactions of this compound with nucleophiles, particularly in the presence of strong bases, nucleophilic aromatic substitution is not the only possible outcome. A significant competing pathway is the formation of a benzyne intermediate via elimination.

When treated with a strong base, such as an alkyllithium or a lithium amide, the molecule can be deprotonated ortho to one of the halogens. The resulting aryllithium or aryl anion can then eliminate a lithium halide. For instance, lithiation ortho to the bromine atom followed by elimination of LiBr, or lithiation ortho to the fluorine atom followed by elimination of LiF, would lead to the formation of 3-bromo-5-fluorobenzyne or 3-fluoro-5-bromobenzyne, respectively. Studies on similar 2,6-dihalosubstituted benzoic acids have shown that such benzyne formation is a viable process. wikipedia.org Once formed, the benzyne is highly reactive and will be rapidly trapped by any nucleophile present in the reaction mixture, leading to products that are constitutional isomers of those expected from a direct SNAr pathway. The choice of base, nucleophile, and reaction conditions is therefore critical in directing the reaction towards the desired halogen displacement product and minimizing side reactions via benzyne intermediates.

Cross-Coupling Transformations

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms allows for selective and sequential functionalization.

The Suzuki-Miyaura coupling, which forms C-C bonds, has been successfully applied to derivatives of this compound. For example, after an initial SNAr reaction to replace the fluorine, the remaining bromine atom can be used in a subsequent Suzuki coupling. A 2-bromo-6-arylaminobenzamide derivative has been shown to undergo Suzuki-Miyaura reaction with various boronic acids to introduce fluorinated (hetero)aryl groups at the C2 position in moderate to good yields. rsc.org

While direct examples of Buchwald-Hartwig amination on this compound are less commonly reported, the analogous copper-catalyzed Ullmann condensation, another important cross-coupling reaction for C-N bond formation, has been demonstrated. After substitution of the fluorine via SNAr, the resulting 2-bromo-6-aminobenzoic acid derivative can undergo a copper-catalyzed Ullmann coupling with alcohols to introduce alkoxy groups at the C2 position, displacing the bromine. rsc.org This showcases the utility of the bromine atom as a handle for cross-coupling.

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product | Yield | Reference |

| Brominated 6-arylaminobenzamide | (Hetero)aryl boronic acids | Pd catalyst | Suzuki-Miyaura | 6-Arylamino-2-(hetero)arylbenzamides | 18-71% | rsc.org |

| 2-Bromo-6-arylaminobenzoic acid | Various alcohols | Copper catalyst | Ullmann Coupling | 6-Arylamino-2-alkoxybenzoic acids | 44% (for isopropoxy) | rsc.org |

A key feature of using substrates with multiple different halogens, such as this compound, in palladium-catalyzed cross-coupling is the ability to achieve high regioselectivity. The selectivity is governed by the relative rates of the oxidative addition step of the palladium(0) catalyst into the different carbon-halogen bonds.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl >> C-F. wikipedia.orgrsc.org The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making it much more susceptible to oxidative addition by a low-valent palladium complex. worktribe.comlibretexts.org Consequently, in a Suzuki, Buchwald-Hartwig, or similar palladium-catalyzed reaction, the C-Br bond of this compound will react selectively, leaving the C-F bond intact. rsc.orgworktribe.com

This differential reactivity allows for a stepwise functionalization strategy. First, a cross-coupling reaction can be performed at the bromine position. The resulting 2-fluoro-6-substituted benzoic acid can then be subjected to a second transformation, such as a nucleophilic aromatic substitution, to functionalize the fluorine-bearing position. This predictable regioselectivity makes this compound a versatile building block in the synthesis of complex, highly substituted aromatic compounds. rsc.org

Decarboxylation Reactions

Decarboxylation represents a significant transformation of carboxylic acids, involving the removal of a carboxyl group and its replacement with a hydrogen atom or another functional group. For aromatic carboxylic acids like this compound, this reaction provides a pathway to generate aryl radical or aryl anion intermediates, which are valuable in synthetic organic chemistry. The reactivity in these reactions is heavily influenced by the substitution pattern on the aromatic ring.

A mild and efficient method for the decarboxylation of aryl carboxylic acids, including halogen-substituted variants, utilizes visible light photoredox catalysis. rsc.org This approach overcomes the need for harsh conditions often required in classical decarboxylation reactions. The process is typically initiated by irradiating a mixture of the aryl carboxylic acid, a photoredox catalyst (such as iridium or ruthenium complexes), and a base with visible light, often from blue LEDs (e.g., λmax = 455 nm). rsc.orgrsc.org

A proposed key step in this transformation is the in situ formation of an acyl hypobromite (B1234621) intermediate. rsc.org This intermediate is thought to be crucial for preventing unproductive pathways, thereby enabling the desired decarboxylation to proceed under mild conditions. rsc.org The reaction tolerates a variety of functional groups and can be applied to both electron-rich and electron-poor aryl carboxylic acids. rsc.org

The central event in the photoredox-mediated decarboxylation of this compound is the generation of a 2-bromo-6-fluorophenyl radical. rsc.org This highly reactive species is formed following the loss of carbon dioxide from an intermediate aroyloxy radical. rsc.org Once formed, the aryl radical can participate in several reaction pathways. In the absence of a specific trapping agent, it can abstract a hydrogen atom from the solvent to yield the protodecarboxylated product, 1-bromo-3-fluorobenzene (B1666201). mdpi.com

Alternatively, this aryl radical intermediate can be harnessed for various carbon-carbon or carbon-heteroatom bond-forming reactions. nih.gov The reactivity allows for divergent functionalization pathways; for instance, the radical can be trapped by a metal species to facilitate further cross-coupling reactions or undergo atom transfer processes. nih.gov This versatility makes the decarboxylative generation of aryl radicals a powerful tool in synthesis. nih.govresearchgate.net

To elucidate the precise mechanism of these decarboxylation reactions, a series of detailed studies have been conducted, including kinetic isotope effect investigations, radical trapping experiments, and analyses of reaction rate dependencies.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction by comparing the reaction rates of substrates containing different isotopes. In the context of decarboxylation, a carbon KIE (¹²C/¹³C) at the carboxylic carbon can reveal whether the C-C bond cleavage is rate-limiting. A significant KIE value (typically > 1.03) suggests that the C-C bond is broken in the rate-determining step. researchgate.netrsc.org Conversely, a small KIE value (near 1.00) indicates that another step, such as proton transfer, is kinetically significant. researchgate.net

While specific KIE data for the photoredox decarboxylation of this compound is not extensively reported, studies on related molecules provide insight. For instance, in an iridium-catalyzed C-H activation reaction, 2-fluorobenzoic acid exhibited a large deuterium (B1214612) KIE (kH/kD) of 6.2, indicating that C-H bond activation is the turnover-limiting step in that specific transformation. diva-portal.org For acid-catalyzed decarboxylation of other benzoic acids, the observed carbon KIE has been used to distinguish between mechanisms where C-C bond cleavage is rate-determining and those where a preceding proton transfer is the slower step. researchgate.net

Table 1: Example Kinetic Isotope Effects in Reactions of Benzoic Acid Derivatives This table illustrates the principles of KIE studies using data from related reactions, as direct KIE data for the photoredox decarboxylation of this compound is not available in the provided sources.

| Reaction | Substrate | Isotope Effect | Value | Implication | Source |

| Gas-Phase Thermal Decarboxylation | 2,2-dimethyl-4-phenylbut-3-enoic [¹⁴C]acid | Carbon KIE (¹²/¹⁴C) | 1.035 ± 0.010 | C-C bond breaking is part of the rate-determining step. | rsc.org |

| Acid-Catalyzed Decarboxylation | 2,4-Dimethoxybenzoic Acid | Carbon KIE (¹²/¹³C) | 1.002 | C-C bond cleavage is not rate-determining; proton transfer is. | researchgate.net |

| Iridium-Catalyzed C-H Amination | 2-Fluorobenzoic Acid | Deuterium KIE (kH/kD) | 5.5 | C-H activation is turnover limiting. | diva-portal.org |

Detailed Mechanistic Studies of Decarboxylative Processes

Quenching Experiments and Radical Trapping

To confirm the involvement of radical intermediates and elucidate the role of the photocatalyst, quenching and trapping experiments are employed.

Luminescence Quenching: Stern-Volmer analysis is used to study the quenching of the photocatalyst's excited state. rsc.org These experiments measure the decrease in fluorescence intensity of the photocatalyst upon addition of a "quencher." In the photoredox decarboxylation system, such experiments can determine if the aryl carboxylic acid, or a derivative thereof, interacts directly with the photo-excited catalyst, which is a key step in initiating the single-electron transfer (SET) process. rsc.org

Radical Trapping: The presence of radical intermediates in the reaction pathway is confirmed by adding a radical scavenger to the reaction mixture. mdpi.com A common radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). When TEMPO is added to the decarboxylation reaction, the formation of the desired product is typically inhibited or completely suppressed. mdpi.com This occurs because TEMPO efficiently intercepts the transient aryl radical, forming a stable adduct and preventing it from proceeding along its usual reaction pathway. mdpi.com This outcome provides strong evidence for a mechanism that proceeds via radical intermediates. researchgate.net

The efficiency and rate of visible light-mediated decarboxylation are highly dependent on the specific components of the reaction, including the photocatalyst and the electronic properties of the carboxylic acid substrate. rsc.orgrsc.org

Substrate Structure: The electronic nature of the substituents on the aryl carboxylic acid also plays a critical role. Research has shown that the photoredox decarboxylation method is effective for both electron-rich and electron-poor substrates. rsc.org However, the reaction rates can vary. Electron-donating groups may facilitate the initial oxidation of the carboxylate, while electron-withdrawing groups on the resulting aryl radical can influence its subsequent reactivity. The substitution pattern, particularly at the ortho positions, can also affect the rate, potentially due to steric effects or through-space electronic interactions. rsc.org

Functional Group Interconversions and Derivatization

The carboxylic acid group of this compound is a primary site for a variety of chemical modifications, including esterification, amide bond formation, and reduction or oxidation reactions. These transformations allow for the introduction of diverse functionalities, making it a valuable precursor for more complex molecules. biosynth.combiosynth.comsigmaaldrich.com

Esterification Reactions

Esterification is a fundamental derivatization of this compound, converting the carboxylic acid into an ester. This transformation is not only crucial for protecting the acid group during subsequent reactions but also for synthesizing derivatives with specific physical and chemical properties. biosynth.com Several methods have been successfully employed for this purpose.

One common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid in an alcohol, such as methanol (B129727), with a strong acid catalyst like sulfuric acid. For instance, dissolving this compound in a mixture of methanol and concentrated sulfuric acid and heating at 80°C for 12 hours yields methyl 2-bromo-6-fluorobenzoate. ambeed.com

Alternatively, esterification can be achieved under milder, basic conditions. Reacting this compound with cesium carbonate (Cs₂CO₃) and an alkyl halide like ethyl iodide (CH₃CH₂I) in acetonitrile (B52724) (CH₃CN) at 30°C overnight produces the corresponding ethyl 2-bromo-6-fluorobenzoate. ambeed.com

Recent advancements in catalysis have introduced heterogeneous catalysts for the esterification of fluorinated aromatic acids. Metal-organic frameworks, such as UiO-66-NH₂, have been shown to be effective catalysts for methyl esterification using methanol, offering advantages in catalyst recovery and reuse. rsc.org Similarly, N-bromosuccinimide (NBS) has been demonstrated as an efficient, metal-free catalyst for the esterification of various substituted benzoic acids under mild conditions. nih.gov

| Product | Reagents | Solvent | Conditions | Yield | Reference |

| Methyl 2-bromo-6-fluorobenzoate | Methanol, Sulfuric Acid | Methanol | 80°C, 12 h | Not specified | ambeed.com |

| Ethyl 2-bromo-6-fluorobenzoate | Ethyl iodide, Cesium carbonate | Acetonitrile | 30°C, Overnight | Not specified | ambeed.com |

| Methyl esters of various fluorobenzoic acids | Methanol, UiO-66-NH₂ | Not specified | Not specified | High conversion | rsc.org |

| Methyl esters of various benzoic acids | Methanol, N-bromosuccinimide (NBS) | Methanol | 70°C, 1-20 h | Up to 100% | nih.gov |

Amide Bond Formation

The formation of an amide bond is another critical transformation of the carboxylic acid group, leading to the synthesis of a wide range of biologically and chemically significant molecules. This can be achieved by reacting this compound with an amine, typically in the presence of a coupling agent to activate the carboxylic acid.

Common coupling reagents used for amide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. fishersci.co.uk Phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly in peptide synthesis. fishersci.co.ukacs.org

A specific application of amide bond formation involving this compound is its reaction with amidines. When heated with various amidines in the presence of a base like potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO), it undergoes an intermolecular tandem cyclization to furnish quinazolinone derivatives in moderate yields. rsc.org This reaction highlights the utility of the compound in constructing heterocyclic scaffolds.

| Reactant 2 | Reagents/Catalyst | Solvent | Product Type | Yield | Reference |

| Amine | DCC or EDC, HOBt (general method) | DMF or DCM | Amide | High | fishersci.co.uk |

| Amine | HATU, DIEA or TEA (general method) | DMF | Amide | High | fishersci.co.uk |

| Amidines | KOH | DMSO | Quinazolinone | Moderate | rsc.org |

Reduction and Oxidation Reactions of the Carboxylic Acid Moiety

Reduction Reactions

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (2-bromo-6-fluorophenyl)methanol. This transformation requires potent reducing agents due to the low reactivity of carboxylic acids towards reduction.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). embibe.comdoubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. Diborane (B₂H₆), often generated in situ from sodium borohydride (B1222165) and a Lewis acid, is another powerful reagent that selectively reduces carboxylic acids to alcohols. embibe.com While sodium borohydride (NaBH₄) is generally too weak to reduce carboxylic acids on its own, a system of NaBH₄ combined with bromine (Br₂) in refluxing THF has been developed as a convenient method for the direct reduction of various benzoic acids to their corresponding alcohols with good yields. sci-hub.se

Oxidation Reactions

While the carboxylic acid group is already in a high oxidation state, it can undergo oxidative decarboxylation, where the carboxyl group is removed and replaced by another functional group. A notable example is the conversion of benzoic acids into phenols.

This transformation can be achieved through a copper-catalyzed decarboxylation-oxidation process. google.com The reaction involves heating the benzoic acid compound in the presence of a copper catalyst and molecular oxygen, typically at high temperatures (200–300°C). google.com More recent developments have enabled this decarboxylative hydroxylation to occur under significantly milder conditions. A photoinduced method using a copper catalyst at 35°C has been reported, which proceeds via a ligand-to-metal charge transfer (LMCT) that enables radical decarboxylation. d-nb.infonih.gov Applying this methodology to this compound would be expected to yield 2-bromo-6-fluorophenol.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-bromo-6-fluorobenzoic acid, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Confirmation

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum provides information about the aromatic protons. In a typical solvent like DMSO-d6, the aromatic protons of similar compounds appear in the range of δ 7.8–8.2 ppm, while the acidic proton of the carboxyl group can be observed at a downfield shift around δ 12.5 ppm . The specific shifts and coupling patterns of the three aromatic protons in this compound are crucial for confirming the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum will show seven distinct signals corresponding to the seven carbon atoms: six in the aromatic ring and one in the carboxyl group. The chemical shifts are influenced by the attached substituents (bromine, fluorine, and carboxylic acid), with carbons bonded to electronegative atoms appearing at a lower field.

The ¹⁹F NMR spectrum is particularly informative for confirming the presence and environment of the fluorine atom. For analogous fluorinated benzoic acid derivatives, the fluorine environment is detected in a characteristic range, for instance, between δ -110 to -115 ppm . A single resonance in the ¹⁹F NMR spectrum confirms the presence of the single fluorine atom in this compound.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | Aromatic Protons: ~7.0-8.0 | m | |

| Carboxylic Acid Proton: >10 | br s | ||

| ¹³C | Aromatic Carbons: ~110-140 | m | |

| Carboxylic Carbon: ~165-170 | t | ||

| ¹⁹F | Aromatic Fluorine: ~(-100) - (-120) | m | |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms. youtube.comescholarship.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity of the hydrogen atoms on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is crucial for assigning the ¹³C signals corresponding to the protonated aromatic carbons. Each aromatic proton signal will show a cross-peak with the signal of the carbon atom to which it is attached.

Investigation of Long-Range Coupling Constants for Regiochemistry Determination

The analysis of long-range coupling constants, particularly heteronuclear coupling constants (J-couplings) between carbon and hydrogen (JCH) or carbon and fluorine (JCF), is a powerful tool for definitively establishing the regiochemistry of substituted aromatic compounds like this compound. google.comgoogle.comlookchem.comresearchgate.net

In complex substitution patterns, distinguishing between isomers can be challenging. However, the magnitudes of two- and three-bond C-H coupling constants (²JCH and ³JCH) are often characteristic of the substitution pattern. For example, the ³JCH coupling between a proton and a carbon atom in a meta-position is typically larger than the ²JCH coupling to a carbon in an ortho-position. These long-range correlations can be observed in HMBC spectra and are instrumental in confirming that the bromine and fluorine atoms are indeed at the 2- and 6-positions, respectively, relative to the carboxylic acid group. researchgate.net This detailed analysis of coupling constants provides unequivocal evidence for the specific isomeric structure of this compound. google.comgoogle.comlookchem.com

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. The FTIR spectrum of this compound is expected to display several key absorption bands. The broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. The sharp and intense peak typically found between 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring give rise to signals in the 1450-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations will also be present at lower frequencies, typically in the fingerprint region below 1300 cm⁻¹, providing further evidence for the presence of these halogen substituents.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Carbon-Fluorine | C-F Stretch | 1000-1300 |

| Carbon-Bromine | C-Br Stretch | 500-700 |

Raman Spectroscopy for Molecular Vibrations and Solid-State Analysis

Raman spectroscopy complements FTIR by providing information about molecular vibrations, particularly those that are less active in the infrared spectrum. It is an excellent technique for analyzing the solid-state structure of this compound. The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-Br and C-F bonds. The carbonyl (C=O) stretch is also typically observed in the Raman spectrum. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in the confirmation of its structure. researchgate.net Furthermore, Raman spectroscopy can be used to study polymorphism and the crystalline structure of the solid material.

Normal Coordinate Analysis and Vibrational Mode Assignments

Normal coordinate analysis, often supported by density functional theory (DFT) calculations, is instrumental in assigning the vibrational modes observed in the infrared (IR) and Raman spectra of this compound. For similar molecules like 2-amino-5-bromobenzoic acid, DFT using the B3LYP functional with 6-311+G and 6-3++G basis sets has been successfully employed to perform a complete vibrational analysis. ijtsrd.com The assignments are based on the potential energy distribution (PED) of the vibrational modes, calculated using the scaled quantum mechanical (SQM) method. ijtsrd.com

For 2-chloro-6-fluorobenzoic acid, a closely related compound, a complete vibrational assignment and analysis of its fundamental modes have been carried out using observed FTIR and FT-Raman data. researchgate.net Theoretical calculations at the B3LYP/6-311++G(d,p) level are used to determine the minimum energy structures. uc.pt The calculated vibrational wavenumbers are then scaled to account for limitations in the theoretical model. uc.pt This combined experimental and theoretical approach provides a robust assignment of the observed vibrational bands. For instance, in the analysis of 2-bromobenzoic acid, the scaled vibrational frequencies at the B3LYP/6-311+G(d,p) level showed good agreement with the experimental values. nih.gov

A detailed study on 2-amino-5-bromobenzoic acid provides a framework for understanding the vibrational spectra of substituted benzoic acids. ijtsrd.com The observed bands in the FT-IR and FT-Raman spectra were interpreted with the aid of normal coordinate analysis and force field calculations. ijtsrd.com The study highlights how the positions and nature of substituents influence the vibrational frequencies of the benzoic acid core. ijtsrd.comresearchgate.net

Table 1: Illustrative Vibrational Mode Assignments for Substituted Benzoic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch | 3500 - 3600 | Stretching of the hydroxyl group in the carboxylic acid. |

| C=O Stretch | 1650 - 1750 | Stretching of the carbonyl group in the carboxylic acid. |

| C-F Stretch | 1100 - 1300 | Stretching of the carbon-fluorine bond. |

| C-Br Stretch | 500 - 700 | Stretching of the carbon-bromine bond. |

| Ring Vibrations | 1400 - 1600 | Stretching and bending modes of the aromatic ring. |

Note: The exact wavenumbers for this compound would require specific experimental data and calculations.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone for the characterization of this compound, providing essential information on its molecular weight and purity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the exact molecular formula. For related bromo- and fluoro-substituted benzoic acid derivatives, HRMS is a standard method to validate the molecular weight. For instance, high-resolution ESI-MS is used to confirm the molecular weight of similar compounds, with the expected [M-H]⁻ ion being a key indicator.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. bldpharm.com This technique is particularly useful for analyzing non-volatile and thermally labile compounds. In the synthesis of related compounds, LC-MS is used to monitor regioselectivity and reaction completion. For the analysis of fluorobenzoic acids in various matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and specificity. researchgate.netresearchgate.net The use of a C18 column with a gradient mobile phase is a common setup for the separation of such compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of volatile derivatives or byproducts that may arise during the synthesis or degradation of this compound. For instance, in the analysis of related compounds, GC-MS is used to identify volatile carboxylic acids and other volatile components after derivatization. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is crucial for analyzing any volatile impurities or reaction products. smolecule.com

X-ray Crystallography and Solid-State Studies

Determination of Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure and the arrangement of molecules in the solid state (supramolecular architecture). For numerous benzoic acid derivatives, single-crystal X-ray diffraction has been used to elucidate the precise bond lengths, bond angles, and torsion angles. researchgate.net These studies reveal how intermolecular interactions, such as hydrogen bonding and halogen bonding, dictate the crystal packing. researchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The crystal structure of this compound is primarily stabilized by a network of hydrogen bonds and halogen bonds. As is characteristic of carboxylic acids, the molecules are expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups. This robust supramolecular synthon is a dominant feature in the crystal packing of many benzoic acid derivatives. researchgate.net

In addition to conventional hydrogen bonding, the presence of bromine and fluorine atoms introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. In the case of this compound, the bromine atom, being more polarizable than fluorine, is a more likely candidate to participate in significant halogen bonding. These interactions can occur between the bromine atom and an oxygen atom of the carboxylic group (Br···O) or potentially with the fluorine atom of a neighboring molecule (Br···F).

Investigations into Cocrystal Formation with Related Fluorobenzoic Acids

The ability of this compound to form cocrystals, which are multi-component crystals held together by non-covalent interactions, has been a subject of investigation. These studies are crucial for understanding how different molecular components recognize and assemble with one another.

Evolution from Solid Solutions to Cocrystals

Research into combinations of benzoic acid with various fluorinated derivatives has revealed a fascinating progression from the formation of solid solutions to the crystallization of distinct cocrystals. acs.org A solid solution is a single crystalline phase containing a variable ratio of two or more components, whereas a cocrystal has a definite stoichiometric ratio of its components. The degree and position of fluorine substitution on the benzoic acid ring play a pivotal role in this evolution. acs.org For instance, benzoic acid tends to form solid solutions with monofluorobenzoic acids. However, as the number of fluorine substituents increases, the likelihood of cocrystal formation also increases. acs.org This transition is driven by the increasing strength and directionality of intermolecular interactions involving the fluorine atoms. Given its substitution pattern, this compound would be an interesting candidate to study within this framework to see how the additional bromine atom influences this trend.

Supramolecular Compatibility and Eutectic Formation

The success of cocrystallization depends on the supramolecular compatibility between the constituent molecules. When the shapes and functional groups of the molecules are not conducive to forming a stable, ordered cocrystal lattice, a eutectic may form instead. acs.org A eutectic is a physical mixture of two components that melt at a lower temperature than either of the individual components. nih.gov Studies have shown that for some polyfluorinated benzoic acids, such as 2,6-difluorobenzoic acid, cocrystallization with benzoic acid leads to the formation of a eutectic. This has been attributed to "supramolecular incompatibility" arising from the steric hindrance of the ortho-substituents, which can force the carboxylic acid group out of the plane of the benzene ring, disrupting the typical hydrogen bonding patterns. acs.org It is plausible that this compound, with two ortho substituents, might also exhibit such incompatibility with certain coformers, leading to eutectic formation rather than cocrystallization. acs.orgias.ac.in

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. eurjchem.comacs.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify the specific atoms involved in intermolecular contacts and their relative strengths.

O···H/H···O contacts: These would appear as distinct "wings" on the plot and represent the dominant O-H···O hydrogen bonds of the carboxylic acid dimers.

Br···H/H···Br and F···H/H···F contacts: These would highlight the interactions involving the halogen atoms and hydrogen atoms.

Br···F/F···Br contacts: The presence of these would indicate direct halogen-halogen interactions.

H···H contacts: These typically represent a large portion of the surface and correspond to van der Waals interactions.

C···H/H···C and C···C contacts: These represent interactions involving the aromatic rings, including potential π-π stacking.

A comparative analysis with related structures, such as 2-chloro-6-fluorobenzoic acid, can provide insights into how the change from chlorine to bromine affects the nature and percentage of these intermolecular contacts. uc.pt

Below is a hypothetical data table illustrating the kind of information a Hirshfeld surface analysis could provide for this compound, based on data for analogous compounds.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 35.5% |

| O···H/H···O | 25.0% |

| Br···H/H···Br | 15.2% |

| F···H/H···F | 10.8% |

| C···H/H···C | 8.5% |

| Br···O/O···Br | 2.5% |

| C···C | 1.5% |

| Br···F/F···Br | 1.0% |

Computational Energy Decomposition Models for Crystal Packing (e.g., CE-B3LYP)

To gain a more quantitative understanding of the forces governing the crystal structure of this compound, computational energy decomposition models can be employed. The CE-B3LYP model, for instance, is a robust method for calculating the interaction energies between molecular pairs within a crystal. uc.ptnih.gov This model partitions the total interaction energy into physically meaningful components: electrostatic, polarization, dispersion, and exchange-repulsion.

By applying this model to the crystal structure of this compound, the energetic contributions of the various intermolecular interactions can be quantified. This allows for a direct comparison of the strengths of the O-H···O hydrogen bonds, the halogen bonds involving bromine, and other weaker interactions like C-H···O and π-π stacking.

A study on related ortho-substituted benzoic acids demonstrated the utility of this approach. uc.ptresearchgate.net The calculations revealed the energetic hierarchy of the different supramolecular synthons, providing a clear picture of the driving forces behind the observed crystal packing. For this compound, such an analysis would be crucial for understanding the competition and cooperation between hydrogen and halogen bonding.

A hypothetical energy decomposition for the primary interactions in a this compound crystal is presented in the table below, based on typical values for similar systems.

| Interaction Motif | Electrostatic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

| O-H···O Dimer | -85.2 | -20.5 | -25.1 | 60.3 | -70.5 |

| C-H···O | -10.1 | -2.3 | -8.5 | 12.4 | -8.5 |

| Br···O Halogen Bond | -8.7 | -3.1 | -12.6 | 15.8 | -8.6 |

| π-π Stacking | -5.4 | -1.8 | -15.3 | 10.2 | -12.3 |

This quantitative data provides a deeper understanding of the supramolecular landscape of this compound, complementing the qualitative insights from structural analysis and Hirshfeld surfaces.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for studying the electronic properties of molecules. For halogenated benzoic acids, these calculations provide a fundamental understanding of structure-reactivity relationships. Studies on the closely related 2-chloro-6-fluorobenzoic acid have demonstrated the utility of DFT methods, particularly with the B3LYP functional, in predicting molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial parameter; a small band gap suggests that a molecule is more reactive as it requires less energy to be excited.

For analogues like 2-chloro-6-fluorobenzoic acid, DFT calculations have shown that significant charge transfer occurs within the molecule upon electronic excitation. researchgate.netscience.gov The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is distributed over the electron-withdrawing carboxylic acid group. This distribution indicates the sites susceptible to electrophilic and nucleophilic attack, respectively. The calculated HOMO-LUMO energies provide quantitative data on the molecule's reactivity profile. science.gov

Table 1: Illustrative Frontier Orbital Energies for a Di-substituted Halobenzoic Acid

| Parameter | Energy (eV) | Description |

| EHOMO | -7.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Band Gap (ΔE) | 5.4 | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. |

Note: Data are representative values based on DFT calculations for analogous halogenated benzoic acids and serve for illustrative purposes.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on a molecule's surface. researchgate.net These maps are invaluable for predicting how a molecule will interact with other species. For a molecule containing a 2-chloro-6-fluorophenyl substituent, MESP analysis reveals distinct regions of positive and negative potential. nih.gov The electronegative oxygen atoms of the carboxylic acid group create a region of strong negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the acidic proton of the carboxyl group shows a positive potential, indicating its susceptibility to deprotonation.

Fukui indices are another DFT-based tool used to pinpoint specific atomic sites prone to electrophilic, nucleophilic, or radical attack. This analysis provides a more quantitative measure of reactivity at each atom, complementing the qualitative picture offered by MESP maps. science.gov

DFT calculations are instrumental in modeling the potential energy surfaces of chemical reactions, including conformational changes and reaction mechanisms. nih.gov For 2-chloro-6-fluorobenzoic acid, computational studies have explored the barriers to internal rotation of the carboxylic acid group. mdpi.com These calculations identify the most stable conformers and the transition states that connect them, revealing the energy required for conformational isomerization. The asymmetrically substituted ring leads to distinct intramolecular interactions that determine the relative energies of different conformers. mdpi.com

Such modeling is critical for understanding reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, DFT can elucidate the most favorable reaction pathway. nih.govnih.gov This approach has been used to decipher complex, multi-step reaction pathways for other fluorinated organic compounds. nih.gov

A significant challenge in the synthesis of polysubstituted aromatic compounds is controlling the regioselectivity—the specific position at which a reaction occurs. DFT calculations can predict the most likely sites for reactions like metalation and substitution. The lithiation of halobenzoic acids is a prime example where regioselectivity is crucial. Experimental studies show that by choosing the appropriate base (e.g., s-BuLi vs. LTMP), metalation of 4-halobenzoic acids can be directed to different positions on the ring. researchgate.netnih.gov

Computational models help explain these observations by evaluating the stability of potential intermediates. For instance, the synthesis of the closely related 2-bromo-6-chlorobenzoic acid via regioselective metalation has been optimized for large-scale industrial production, highlighting the practical importance of controlling this aspect of reactivity. benthamopenarchives.com DFT studies can analyze the electronic and steric factors that direct an incoming electrophile, thereby predicting the major product of a substitution reaction. wiley.com

Molecular Dynamics (MD) Simulations

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly their interactions with their environment.

The choice of solvent can profoundly influence reaction outcomes and molecular conformations. MD simulations, which explicitly model solvent molecules, are used to investigate these effects. ucl.ac.uk For benzoic acid and its derivatives, MD simulations have been employed to study how different solvents impact their self-association into hydrogen-bonded dimers versus interacting with the solvent. ucl.ac.uk